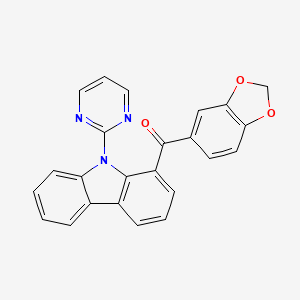
Antitumor agent-44
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-44 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells, including lung adenocarcinoma cells. This compound disrupts mitochondrial homeostasis, induces cell cycle arrest, and promotes apoptosis in cancer cells .
Métodos De Preparación
The synthesis of antitumor agent-44 involves several steps. One of the common synthetic routes includes the reaction of specific precursors under controlled conditions to form the desired compound. The process typically involves:
Step 1: Preparation of the starting material through a series of chemical reactions.
Step 2: Formation of the core structure of this compound by reacting the starting material with appropriate reagents.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Antitumor agent-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Antitumor agent-44 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell growth and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms .
Mecanismo De Acción
The mechanism of action of antitumor agent-44 involves several key steps:
Disruption of Mitochondrial Homeostasis: The compound interferes with the normal function of mitochondria, leading to a loss of mitochondrial membrane potential.
Induction of Cell Cycle Arrest: It causes the accumulation of cells in a specific phase of the cell cycle, preventing them from dividing.
Promotion of Apoptosis: It activates pathways that lead to programmed cell death, including the activation of caspases and the release of cytochrome c from mitochondria .
Comparación Con Compuestos Similares
Antitumor agent-44 is unique compared to other similar compounds due to its specific mechanism of action and its ability to target multiple pathways involved in cancer cell growth. Similar compounds include:
Cisplatin: A platinum-containing compound that forms DNA crosslinks, leading to cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A taxane that stabilizes microtubules and prevents cell division .
This compound stands out due to its ability to disrupt mitochondrial homeostasis and induce apoptosis through multiple pathways, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C24H15N3O3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-(9-pyrimidin-2-ylcarbazol-1-yl)methanone |
InChI |
InChI=1S/C24H15N3O3/c28-23(15-9-10-20-21(13-15)30-14-29-20)18-7-3-6-17-16-5-1-2-8-19(16)27(22(17)18)24-25-11-4-12-26-24/h1-13H,14H2 |
Clave InChI |
JNRQJBKOMNNIRT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC4=C3N(C5=CC=CC=C45)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


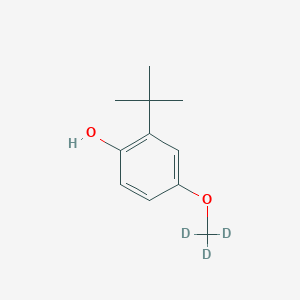
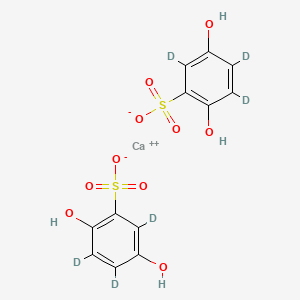
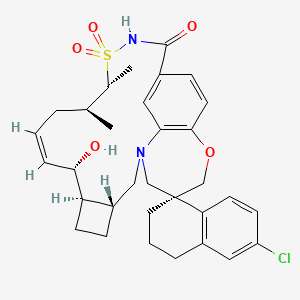
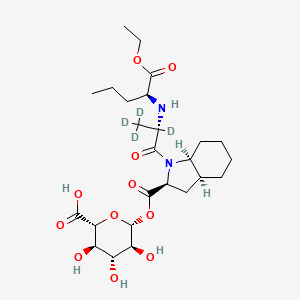
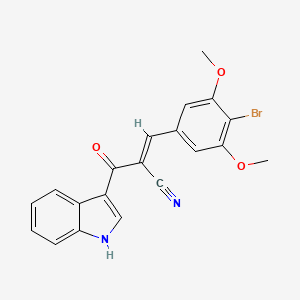
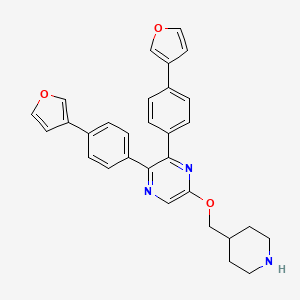
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
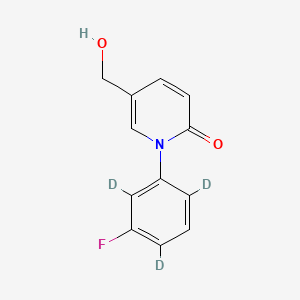

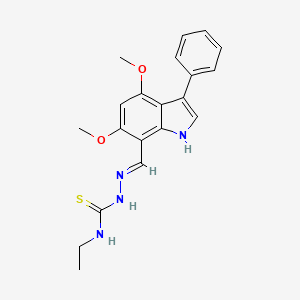
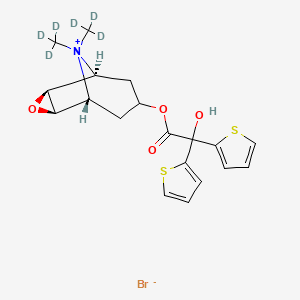
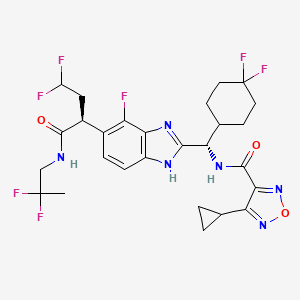
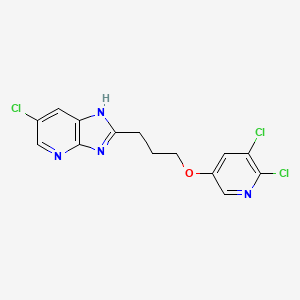
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
